molecular formula C15H18N2O3 B2736394 1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione CAS No. 2415633-35-9

1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione

Cat. No.: B2736394
CAS No.: 2415633-35-9
M. Wt: 274.32
InChI Key: YJQULHMBBVXLDS-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione is a synthetic organic compound that belongs to the piperazine family. This compound is characterized by the presence of a cyclopropylmethyl group and a methoxyphenyl group attached to a piperazine ring, which is further substituted with a dione functionality. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via alkylation reactions using cyclopropylmethyl halides in the presence of a strong base.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through nucleophilic aromatic substitution reactions using methoxyphenyl halides.

    Formation of the Dione Functionality: The dione functionality can be introduced through oxidation reactions using suitable oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the dione functionality to corresponding alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halides, nucleophiles, and electrophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced derivatives.

Scientific Research Applications

1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: The compound may bind to specific receptors in biological systems, modulating their activity and leading to various physiological effects.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses and functions.

Comparison with Similar Compounds

1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione can be compared with other similar compounds, such as:

    1-(Cyclopropylmethyl)-4-phenylpiperazine-2,3-dione: Lacks the methoxy group, which may result in different chemical and biological properties.

    1-(Cyclopropylmethyl)-4-(2-chlorophenyl)piperazine-2,3-dione: Contains a chloro group instead of a methoxy group, potentially altering its reactivity and interactions.

    1-(Cyclopropylmethyl)-4-(2-hydroxyphenyl)piperazine-2,3-dione: Features a hydroxy group, which may enhance its hydrogen bonding capabilities and affect its solubility and bioactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be exploited for various applications.

Properties

IUPAC Name

1-(cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-20-13-5-3-2-4-12(13)17-9-8-16(10-11-6-7-11)14(18)15(17)19/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQULHMBBVXLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(C(=O)C2=O)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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